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Compound of Interest

Compound Name: BP Fluor 488 azide

Cat. No.: B15555658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide, a bright, green-

fluorescent probe, and its application in bioorthogonal click chemistry. It is designed to offer

researchers and drug development professionals the foundational knowledge and practical

protocols required to effectively utilize this powerful tool for labeling and visualizing

biomolecules.

Core Principles of BP Fluor 488 Azide Click
Chemistry
BP Fluor 488 is a pure 5-sulfonated rhodamine molecule, offering high fluorescence quantum

yield and photostability.[1][2] Its azide functional group allows it to be covalently conjugated to

molecules containing a terminal alkyne or a strained cyclooctyne group through a

bioorthogonal reaction known as "click chemistry." This reaction is highly specific and efficient,

proceeding readily under mild, aqueous conditions, making it ideal for labeling sensitive

biological samples.[3]

There are two primary forms of azide-alkyne click chemistry relevant to BP Fluor 488 azide:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction

that utilizes a copper(I) catalyst to join an azide (like BP Fluor 488 azide) and a terminal

alkyne. The reaction is rapid and high-yielding, forming a stable triazole linkage. While highly
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effective, the potential cytotoxicity of the copper catalyst can be a concern for live-cell

imaging applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that involves an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The

ring strain of the cyclooctyne provides the energy to drive the reaction forward without the

need for a catalyst, making it highly suitable for applications in living systems.[4][5]

BP Fluor 488 azide is a versatile reagent that can be used to label a wide array of

biomolecules, including proteins, peptides, and amino-modified oligonucleotides, for

applications such as microscopy and flow cytometry.[6]

Quantitative Data: Photophysical Properties
The selection of a fluorophore is critical for the success of any fluorescence-based assay. The

table below summarizes the key photophysical properties of BP Fluor 488 azide and its

common variants, alongside the widely used alternative, Alexa Fluor 488 azide, for comparison.

Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(ε)
(cm⁻¹M⁻¹)

Fluorescen
ce Quantum
Yield (Φ)

Reference

BP Fluor 488

Azide
499 520 ~73,000 ~0.92 [1][6]

BP Fluor 488

Propyl Azide
495 519 71,800 0.91 [7]

BP Fluor 488

Picolyl Azide
499 520 73,000 0.92 [1]

Alexa Fluor

488 Azide
495 519 Not specified Not specified [8]
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The following are detailed protocols for common applications of fluorescent azide click

chemistry. While these protocols are generalized for fluorescent azides, they are directly

applicable for use with BP Fluor 488 azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of an Alkyne-Modified
Protein
This protocol describes the labeling of a purified protein containing alkyne groups with BP
Fluor 488 azide using a copper-catalyzed reaction.

Materials:

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS)

BP Fluor 488 Azide

DMSO (anhydrous)

1.5x Protein Labeling Buffer (e.g., 150 mM Tris-HCl, pH 7.5)

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

Ligand solution (e.g., 100 mM THPTA in water)

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

Desalting column or dialysis equipment for purification

Procedure:

Prepare a stock solution of BP Fluor 488 Azide: Dissolve the BP Fluor 488 azide in DMSO

to a concentration of 10 mM.

Prepare the protein solution: Dilute the alkyne-modified protein with the 1.5x Protein Labeling

Buffer to a final concentration of 1-5 mg/mL. The volume of the protein solution should not

exceed 1/3 of the total reaction volume.
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Add the dye: Add a 3-10 fold molar excess of the BP Fluor 488 azide stock solution to the

protein solution. Vortex gently to mix.

Prepare the catalyst solution: In a separate tube, mix the Copper(II) Sulfate and THPTA

ligand solutions.

Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Immediately after,

add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex gently

to mix.

Incubate: Protect the reaction from light and incubate for 30-60 minutes at room

temperature.

Purify the conjugate: Remove the unreacted dye and other small molecules by passing the

reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g.,

PBS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) for Live Cell Imaging
This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-modified

sugar, followed by fluorescent labeling with a DBCO-functionalized dye for live-cell imaging.

The same principle applies when using a DBCO-modified biomolecule and BP Fluor 488
azide.

Materials:

Cells cultured on coverslips or in imaging dishes

Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycoproteins)

DBCO-functionalized BP Fluor 488

Cell culture medium

Phosphate-Buffered Saline (PBS)
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Fluorescence microscope

Procedure:

Metabolic Labeling:

Culture cells to the desired confluency.

Add the azide-modified metabolic precursor (e.g., Ac₄ManNAz) to the cell culture medium

at a final concentration of 25-50 µM.

Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).

Washing:

Gently wash the cells two to three times with pre-warmed PBS to remove the

unincorporated azide precursor.

Fluorescent Labeling (SPAAC):

Prepare a staining solution of DBCO-functionalized BP Fluor 488 in cell culture medium or

PBS at a concentration of 5-20 µM.

Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

Final Washes and Imaging:

Wash the cells three times with PBS to remove the unreacted fluorescent probe.

Add fresh medium or PBS to the cells.

Image the labeled cells immediately using a fluorescence microscope with the appropriate

filter set for BP Fluor 488 (Excitation/Emission: ~499/520 nm).

Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core concepts and

workflows described in this guide.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Mechanism
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Caption: The CuAAC reaction mechanism for labeling an alkyne-modified biomolecule.
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Click to download full resolution via product page

Caption: The catalyst-free SPAAC reaction mechanism for labeling a DBCO-modified

biomolecule.

Metabolic Labeling and Imaging Workflow
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Caption: A typical workflow for metabolic labeling and subsequent fluorescent imaging.

Applications in Drug Development
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The use of BP Fluor 488 azide and click chemistry offers significant advantages in various

stages of drug discovery and development.

Target Identification and Validation: By creating alkyne-modified versions of small molecule

drugs, researchers can use BP Fluor 488 azide to "click" onto the drug's cellular binding

partners. This allows for the visualization and subsequent identification of drug targets within

complex biological systems.

High-Throughput Screening: The efficiency and specificity of click chemistry make it suitable

for developing robust, fluorescence-based assays for high-throughput screening of

compound libraries.

Drug Delivery and Pharmacokinetics: Fluorescently labeling drug delivery vehicles (e.g.,

nanoparticles, liposomes) or the therapeutic agent itself with BP Fluor 488 azide enables

the real-time tracking of their distribution, cellular uptake, and clearance in both in vitro and

in vivo models. This provides critical data on the pharmacokinetic and pharmacodynamic

properties of novel drug candidates.

Chemical Proteomics: Metabolic labeling with azide- or alkyne-containing amino acids,

followed by click chemistry with BP Fluor 488 azide, allows for the specific labeling and

analysis of newly synthesized proteins under various physiological or pathological

conditions, offering insights into disease mechanisms and drug effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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